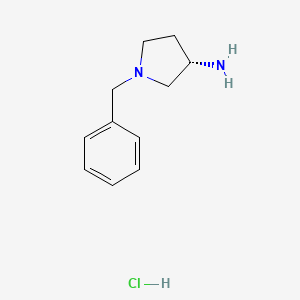

(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents one of the most important structural motifs in modern organic and medicinal chemistry. nih.govnih.govsigmaaldrich.com Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine scaffold confers a non-planar, three-dimensional geometry. nih.govapolloscientific.co.uk This sp³-hybridized structure is highly advantageous in drug design, as it allows for a more thorough exploration of pharmacophore space, enabling molecules to adopt specific conformations for optimal interaction with biological targets. nih.govnih.gov

The pyrrolidine nucleus is a privileged scaffold found in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. nih.govsigmaaldrich.com Its prevalence extends to synthetic pharmaceuticals, with the pyrrolidine core being present in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond its role in medicinal chemistry, pyrrolidine and its derivatives are widely employed as organocatalysts, ligands for transition metals, and as effective chiral controllers in asymmetric synthesis, underscoring their fundamental importance to the advancement of chemical sciences. nih.gov

Overview of Chiral Aminopyrrolidines as Versatile Building Blocks

The presence of one or more stereogenic centers makes the pyrrolidine ring a valuable chiral scaffold. nih.gov The stereochemistry of substituents on the ring is often a critical determinant of a molecule's biological function, as biological targets such as enzymes and receptors are themselves chiral. nih.govgoogle.com This makes enantiomerically pure aminopyrrolidines highly sought-after as chiral building blocks in the synthesis of complex, single-enantiomer drugs. sigmaaldrich.com

Chiral aminopyrrolidines serve as versatile intermediates for the construction of a multitude of enantiomerically pure compounds, particularly other nitrogen-containing heterocycles. google.com The non-essential amino acid L-proline is a classic example of a naturally occurring chiral pyrrolidine that is frequently used as a starting material or as a catalyst in stereoselective synthesis. nih.gov Researchers utilize these chiral synthons to construct molecules with precisely controlled three-dimensional arrangements, which is essential for achieving desired potency and selectivity in drug candidates. google.comsigmaaldrich.com The development of efficient synthetic routes to access diverse chiral aminopyrrolidines remains an active area of research, driven by the increasing demand for stereochemically pure intermediates in drug discovery.

Specific Research Focus on (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl

Within the broad class of chiral aminopyrrolidines, (S)-(-)-1-Benzyl-3-aminopyrrolidine Hydrochloride has garnered significant attention as a valuable chiral intermediate. Its structure combines the key features of a pyrrolidine ring, a stereodefined amino group at the C-3 position, and a benzyl (B1604629) group protecting the ring nitrogen, which can be removed in later synthetic steps.

Table 1: Physicochemical Properties of (S)-1-Benzyl-3-aminopyrrolidine and its Hydrochloride Salt

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S)-1-benzylpyrrolidin-3-amine;hydrochloride | |

| Molecular Formula | C₁₁H₁₇ClN₂ | |

| Molecular Weight | 212.72 g/mol | |

| Free Base (S-enantiomer) Optical Activity | Dextrorotatory (+) | |

| Hydrochloride Salt (S-enantiomer) Optical Activity | Levorotatory (-) |

A primary area of research involving this compound is its use as a key building block for the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). The overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders and neuronal damage from events like stroke. nih.gov Consequently, selective inhibition of nNOS without affecting other NOS isoforms is a critical therapeutic goal. Research has demonstrated that the chirality of aminopyrrolidine-based inhibitors is crucial for their potency and selectivity, making this compound a valuable starting material for developing new therapeutics for neurological diseases.

Academic interest also extends to the efficient synthesis of this chiral intermediate. Various synthetic strategies have been explored, including multi-step syntheses starting from readily available chiral pool materials like L-aspartic acid and methods involving the Curtius rearrangement. apolloscientific.co.uk These research efforts aim to develop practical and scalable routes to this important chiral building block.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17ClN2 |

|---|---|

Molecular Weight |

212.72 g/mol |

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H/t11-;/m0./s1 |

InChI Key |

SLNQYIALAWPRRP-MERQFXBCSA-N |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Stereochemical Aspects and Chirality Control in 3 Aminopyrrolidine Chemistry Research

Enantioselective Control Mechanisms in Synthesis

Achieving enantioselective control in the synthesis of 3-aminopyrrolidine (B1265635) derivatives is a central challenge for organic chemists. The goal is to produce one enantiomer in excess over the other, a necessity in medicinal chemistry where different enantiomers can have vastly different pharmacological effects.

Several successful strategies have been developed to synthesize enantiomerically enriched 3-aminopyrrolidines. A common approach involves the use of a chiral pool, starting from readily available and inexpensive enantiopure natural products. L-aspartic acid and 4-hydroxy-(L)-proline are prominent examples of starting materials that provide a foundational stereocenter from which the pyrrolidine (B122466) ring is constructed. acs.orgresearchgate.net For instance, an efficient method for preparing (S)-3-aminopyrrolidine derivatives starts from L-aspartic acid, involving the formation of the pyrrolidine ring from allylamine, followed by a palladium-on-carbon catalyzed cleavage of the N-allyl protective group to yield the enantiomerically pure product. researchgate.net

Another powerful strategy is the use of chiral auxiliaries. Lithium amides derived from chiral 3-aminopyrrolidines have been investigated for their potential to induce asymmetry. acs.org These chiral lithium amides can act as ligands in reactions such as the asymmetric addition of alkyllithium compounds to aldehydes, achieving enantiomeric excesses (ee) up to 76% in certain cases. acs.orgresearchgate.net Enzymatic resolution offers a biochemical route to enantiopure compounds. nih.gov Lipases, for example, can selectively catalyze the hydrolysis of an ester in a racemic mixture, allowing for the separation of the two enantiomers. nih.govnih.gov

Diastereoselective Induction in Pyrrolidine Ring Formation

When multiple stereocenters are created in a single reaction, controlling their relative orientation (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). Diastereoselective and enantioselective 1,3-dipolar cycloadditions are particularly powerful, as they can generate up to four stereogenic centers simultaneously. acs.org

A notable example is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles to yield densely substituted pyrrolidines. acs.org The stereochemical outcome of these reactions can be directed by incorporating a chiral element into one of the reactants. The use of an N-tert-butanesulfinyl group on a 1-azadiene, for instance, has been shown to be highly effective. acs.org This chiral sulfinyl group acts as a powerful stereochemical controller, inducing the formation of specific diastereomers with high selectivity. Computational studies have shown that the energy difference between the transition states leading to the major and minor diastereomers can be significant, explaining the high diastereoselectivity observed. acs.org The (S)-configuration of the sulfinyl group has been shown to induce a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org

Organocatalysis provides another robust platform for diastereoselective pyrrolidine synthesis. The organocatalytic Michael addition of aldehydes to nitroalkenes can generate key chiral γ-nitroaldehyde intermediates. researchgate.net These intermediates can then undergo a reductive cyclization to form a series of chiral 3,4-disubstituted pyrrolidines. researchgate.net

Analysis of Stereochemical Integrity and Enantiomeric Excess (ee/de)

The synthesis of stereochemically pure compounds must be accompanied by rigorous analytical methods to confirm their stereochemical integrity, including the determination of enantiomeric excess (ee) and diastereomeric excess (de).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method for separating enantiomers and determining the enantiomeric purity of chiral compounds. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and often sold under trade names like Chiralcel® and Chiralpak®, are particularly effective for a wide range of drug molecules. nih.govnih.gov These columns can separate enantiomers based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral phase. For the analysis of (S)-(-)-1-Benzyl-3-aminopyrrolidine and its derivatives, polysaccharide-based columns are a primary choice. The selection of the specific column and mobile phase is crucial for achieving optimal separation. nih.govnih.gov

Gas Chromatography (GC) can also be utilized for chiral separations, often requiring derivatization of the analyte to increase its volatility. An assay using GC is a reported specification for commercial (R)-(-)-1-Benzyl-3-aminopyrrolidine, indicating its utility in purity analysis. thermofisher.com

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Common Trade Names | Typical Analytes | Separation Principle |

|---|---|---|---|

| Polysaccharide-based (Immobilized) | Chiralpak IA, IB, IC, ID, IF | Wide range of chiral compounds, including amines, acids, and neutral molecules. nih.gov | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Polysaccharide-based (Coated) | Chiralcel OD, OJ, AD | Broad applicability, similar to immobilized phases, but with some solvent restrictions. nih.gov | Similar to immobilized phases, relying on attractive interactions and inclusion into chiral cavities. |

This table is generated based on general principles of chiral chromatography and specific examples found in the cited literature.

Spectroscopic methods are indispensable for the structural elucidation and stereochemical assignment of chiral molecules.

Optical Rotation is a fundamental property of chiral substances that measures the rotation of plane-polarized light. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For 1-Benzyl-3-aminopyrrolidine, the enantiomers have equal and opposite optical rotations.

Table 2: Optical Rotation Data

| Compound | CAS Number | Optical Rotation Value | Conditions |

|---|---|---|---|

| (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 | +1.99° | neat chemicalbook.com |

Data sourced from chemical supplier specifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural analysis. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, NMR is crucial for determining the diastereomeric ratio (dr) of a mixture of diastereomers, as diastereomers have distinct chemical shifts and coupling constants. rsc.org The determination of dr is often achieved by integration of specific, well-resolved signals in the ¹H NMR spectrum. rsc.org

Furthermore, advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals in complex substituted pyrrolidines, which is a prerequisite for detailed conformational analysis. researchgate.net To determine enantiomeric excess (ee) using NMR, a chiral derivatizing agent or a chiral solvating agent can be added to the sample. This converts the enantiomers into diastereomeric species or complexes, which will then exhibit separate signals in the NMR spectrum, allowing for their quantification.

Table 3: Summary of Analytical Methods for Stereochemical Analysis

| Technique | Information Provided | Application to (S)-(-)-1-Benzyl-3-aminopyrrolidine |

|---|---|---|

| Chiral HPLC/GC | Enantiomeric Excess (ee), Diastereomeric Excess (de) | Quantifies the enantiomeric purity, confirming the success of an enantioselective synthesis. nih.govrsc.org |

| Optical Rotation | Confirms the identity of the bulk enantiomer (S or R) | Verifies the absolute configuration based on the sign of rotation (+ or -). thermofisher.comchemicalbook.com |

| NMR Spectroscopy | Structural confirmation, Diastereomeric Ratio (dr) | Confirms the chemical structure and relative stereochemistry in substituted pyrrolidines. rsc.orgresearchgate.net |

Applications of S 1 Benzyl 3 Aminopyrrolidine Hcl and Its Derivatives in Asymmetric Catalysis

Development of Chiral Ligands for Transition Metal Catalysis

The ability of the amino groups in (S)-(-)-1-Benzyl-3-aminopyrrolidine to coordinate with transition metals has been exploited in the development of novel chiral ligands. These ligands, when complexed with metals such as palladium and ruthenium, create a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates. The stereochemical outcome of these reactions is often influenced by the steric and electronic properties of the ligand, which can be fine-tuned by modifying the pyrrolidine (B122466) scaffold.

Palladium-Catalyzed Asymmetric Transformations

Chiral ligands derived from (S)-(-)-1-Benzyl-3-aminopyrrolidine have been investigated in palladium-catalyzed asymmetric reactions, most notably in allylic alkylations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of C2-symmetric ligands is a common strategy to reduce the number of possible transition states and thereby enhance enantioselectivity. wikipedia.org

While direct examples of ligands synthesized from (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl for this specific application are not extensively documented in readily available literature, the principle relies on the formation of bidentate or tridentate ligands that can chelate to the palladium center. For instance, the two nitrogen atoms of the aminopyrrolidine can be functionalized with phosphine (B1218219) groups to create chiral diphosphine ligands. These P,N,N-type ligands can effectively control the stereochemistry of the allylic substitution. The benzyl (B1604629) group on the pyrrolidine nitrogen also plays a crucial role in establishing the chiral pocket around the metal.

The general efficacy of chiral diamines and their derivatives in palladium-catalyzed asymmetric allylic alkylation (AAA) is well-established. researchgate.netrsc.org These reactions typically proceed through a π-allyl palladium intermediate, and the chiral ligand dictates the facial selectivity of the nucleophilic attack. The development of new classes of nucleophiles has further expanded the scope of this transformation. nih.gov

| Ligand Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Chiral Diphosphine Ligands | Asymmetric Allylic Alkylation | Creation of C-C and C-N bonds with high enantioselectivity. | thieme-connect.de |

| Chiral Diamine Derivatives | Asymmetric Allylic Alkylation of 3-aminooxindoles | Synthesis of chiral 3-allyl-3-aminooxindoles. | researchgate.net |

| Bifunctional Chiral Monophosphine Ligands | Asymmetric Allylic Alkylation | Demonstrates that new ligand classes can be effective. | nih.gov |

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation of a wide range of substrates, including ketones and olefins. The development of ligands derived from chiral backbones is crucial for achieving high enantioselectivity in these reductions.

Derivatives of (S)-(-)-1-Benzyl-3-aminopyrrolidine can be envisioned as precursors to chiral diphosphine or diamine ligands for ruthenium catalysis. For example, functionalization of the amino groups can lead to the synthesis of novel P,N,N or N,N,N-type ligands. These ligands, when coordinated to a ruthenium precursor, can generate highly active and enantioselective catalysts for the hydrogenation of prochiral ketones to chiral alcohols.

Research has shown that the presence of additional chiral centers on the ligand backbone can significantly influence the enantioselectivity and activity of the resulting ruthenium catalysts. nih.gov The synthesis of novel diastereomeric diphosphine ligands and their application in the asymmetric hydrogenation of β-ketoesters has demonstrated the importance of the ligand's stereochemistry. nih.gov While specific examples detailing the use of ligands directly synthesized from this compound are not prevalent in the searched literature, the principles of ligand design suggest their potential in this area. Cinchona alkaloid-derived NNP ligands, for instance, have been successfully used in ruthenium-catalyzed asymmetric hydrogenation of ketones, achieving excellent enantioselectivities. nih.govrsc.org This highlights the potential for other nitrogen-containing chiral scaffolds to be effective.

| Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Diphosphine Ligands | β-Ketoesters | Chiral β-Hydroxyesters | High | nih.gov |

| Cinchona Alkaloid-derived NNP Ligands | Aromatic Ketones | Chiral Secondary Alcohols | Up to >99% | nih.govrsc.org |

| Chiral Diphosphine-Ruthenium(II) Catalysts | α,β-Unsaturated Acids | Chiral Carboxylic Acids | High | sigmaaldrich.com |

Contribution to Organocatalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. The pyrrolidine scaffold is a privileged structure in organocatalysis, with proline and its derivatives being among the most successful catalysts. (S)-(-)-1-Benzyl-3-aminopyrrolidine serves as a valuable chiral precursor for the synthesis of novel organocatalysts.

Pyrrolidine-Derived Organocatalysts in Enantioselective Reactions

The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form enamine or iminium ion intermediates, which are central to many organocatalytic transformations. Organocatalysts derived from chiral pyrrolidines have been successfully applied in a variety of enantioselective reactions, including aldol (B89426) and Michael additions.

While the direct use of this compound as a catalyst is not widely reported, its derivatives have shown promise. For example, the modification of the primary amino group can introduce additional functionalities, such as hydrogen-bonding donors (e.g., ureas, thioureas, or amides), leading to bifunctional organocatalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol.

The development of prolinamide-based organocatalysts for the asymmetric aldol reaction demonstrates the potential of modifying the pyrrolidine structure to achieve high enantioselectivity. nih.gov Similarly, pyrrolidine-based organocatalysts have been effective in the Michael addition of aldehydes to nitroolefins.

Role in Chiral Secondary Amine Catalysis

Chiral secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. (S)-(-)-1-Benzyl-3-aminopyrrolidine, after potential debenzylation to reveal the secondary amine, or through modifications of its primary amine, can serve as a precursor to a variety of chiral secondary amine catalysts.

These catalysts are particularly effective in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. The secondary amine of the catalyst forms an enamine with a donor aldehyde or ketone, which then adds to a Michael acceptor. The stereochemical outcome is controlled by the chiral environment created by the catalyst. While specific studies focusing on organocatalysts derived directly from (S)-(-)-1-Benzyl-3-aminopyrrolidine for Michael additions are not extensively detailed in the available literature, the broader success of pyrrolidine-based secondary amine catalysts in this reaction is well-documented. For instance, chiral secondary amine phosphoramides have been shown to be powerful catalysts for the Mukaiyama-Michael addition. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Prolinamide-based Organocatalysts | Asymmetric Aldol Reaction | Bifunctional activation leading to high enantioselectivity. | nih.gov |

| Chiral Secondary Amine Phosphoramides | Mukaiyama-Michael Addition | Formation of quaternary carbon stereocenters. | nih.gov |

| L-proline hydrazide | Asymmetric Aldol Reaction | Small, efficient organocatalyst. | uc.pt |

Role of S 1 Benzyl 3 Aminopyrrolidine Hcl As a Chiral Building Block in Advanced Organic Synthesis

Construction of Biologically Active Molecules

The (S)-(-)-1-benzyl-3-aminopyrrolidine scaffold is integral to the synthesis of numerous biologically active molecules. Its rigid, five-membered ring structure and the stereospecificity of the amino group allow for precise three-dimensional orientation of functional groups, which is critical for selective interaction with biological targets like enzymes and receptors.

As a chiral building block, (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is a cornerstone in the development of pharmaceutical intermediates and lead compounds across various therapeutic areas. Its utility spans the creation of agents for metabolic diseases, infectious diseases, oncology, and neurological disorders.

The (S)-aminopyrrolidine moiety is a key structural feature in a class of oral anti-diabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. These enzymes inactivate incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. By inhibiting DPP-4, these drugs enhance the body's natural ability to control blood sugar.

(S)-(-)-1-Benzyl-3-aminopyrrolidine is a recognized intermediate in the synthesis of type 2 DPP-4 inhibitors, such as Dutogliptin. google.com The pyrrolidine (B122466) ring mimics the proline residue of the natural substrates of DPP-4, allowing it to bind effectively to the enzyme's active site. Research has focused on developing various 3-amino-4-substituted pyrrolidine series of DPP-4 inhibitors to improve potency and pharmacokinetic profiles. synquestlabs.com The interaction of these inhibitors with the S1 and S2 subsites of the DPP-4 enzyme is mandatory for their inhibitory activity. nih.gov

Table 1: Examples of (S)-Aminopyrrolidine-Based DPP-4 Inhibitors

| Compound/Series | Target | Therapeutic Area | Key Findings | Citations |

| Dutogliptin | DPP-4 | Type 2 Diabetes | A known DPP-4 inhibitor whose synthesis can involve (S)-1-benzyl-3-aminopyrrolidine as a chiral intermediate. | google.com |

| 3-Amino-4-substituted pyrrolidines | DPP-4 | Type 2 Diabetes | A series of inhibitors developed to enhance DPP-4 inhibition and optimize drug-like properties. | synquestlabs.com |

The chiral aminopyrrolidine scaffold is incorporated into various antibacterial agents to enhance their efficacy and spectrum of activity. The substitution of a pyrrolidinyl ring at specific positions on the core structure of antibiotics can lead to more effective analogues. nih.gov

Quinolone-type Agents: Quinolones are a major class of synthetic broad-spectrum antibacterial drugs. nih.gov Research has involved the synthesis of 1-substituted benzyl (B1604629) quinolone acid derivatives to evaluate their activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a pyrrolidine moiety is a common strategy in the development of novel quinolone analogues with enhanced antibacterial potency. nih.gov

Rifamycins: (S)-1-benzyl-3-aminopyrrolidine has been identified as a building block for synthesizing novel rifamycin (B1679328) derivatives. google.com Rifamycins are a group of antibiotics that are particularly effective against mycobacteria.

While the pyrrolidine scaffold is widely used in antibacterial drug discovery, specific documentation directly linking this compound to the synthesis of carbapenem (B1253116) antibiotics was not prominent in the reviewed literature. However, the general synthesis of new carbapenems remains an active area of research. nih.gov

Table 2: (S)-Aminopyrrolidine in Antibacterial Agent Synthesis

| Antibiotic Class | Specific Example/Derivative | Target Pathogens | Role of Pyrrolidine Scaffold | Citations |

| Quinolones | 1-Substituted benzyl quinolones | Gram-positive and Gram-negative bacteria | Used as a key substituent to modulate antibacterial activity. | nih.govnih.gov |

| Rifamycins | Novel Rifamycin Derivatives | Bacteria (especially mycobacteria) | Serves as a chiral intermediate for the synthesis of new analogues. | google.com |

The stereochemically defined pyrrolidine ring is a valuable component in the design of targeted anti-cancer therapies, particularly kinase inhibitors.

CK1 Inhibitors: Casein Kinase 1 (CK1) is a family of protein kinases implicated in cancer and other diseases. researchgate.net Structure-based drug design has led to the modification of known CK1 inhibitors with chiral pyrrolidine scaffolds to enhance potency and selectivity. researchgate.netnih.gov Enantiopure hydroxy-functionalized pyrrolidines are of particular interest as they can promote selective binding within the ATP binding pocket of the kinase. researchgate.net These modifications have led to the development of potent and selective CK1 inhibitors. nih.gov

BTK Inhibitors: Bruton's tyrosine kinase (BTK) is a validated target for B-cell malignancies like mantle cell lymphoma. nih.gov A novel series of substituted benzyl pyrrolopyrimidine derivatives designed as selective BTK inhibitors incorporates the chiral aminopyrrolidine structure. One such derivative, compound 15c, exhibited more potent BTK inhibitory activity and enhanced antiproliferative effects against mantle cell lymphoma cell lines compared to the approved drug Ibrutinib. nih.gov Other research has focused on developing aminopyrimidine-based dual-target inhibitors of BTK and FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia.

Other Kinase Inhibitors: The (S)-3-aminopyrrolidine scaffold has also been explored for the discovery of dual inhibitors of Abl and PI3K kinases. Compounds bearing this scaffold demonstrated promising cytotoxicity against the K562 chronic myeloid leukemia (CML) cell line.

Table 3: (S)-Aminopyrrolidine in Anti-Cancer Agent Synthesis

| Agent Class | Specific Target(s) | Cancer Type | Key Findings | Citations |

| Pyrrolopyrimidine Derivatives | BTK | Mantle Cell Lymphoma | Resulting compounds showed potent BTK inhibition and greater antiproliferative activity than Ibrutinib. | nih.gov |

| Aminopyrimidine Derivatives | BTK / FLT3 | Acute Myeloid Leukemia | Designed as dual-target inhibitors with potent antiproliferative activities against leukemia cells. | |

| Diaryl-isoxazole Derivatives | CK1 | General Cancer | Modified with chiral pyrrolidine scaffolds to develop potent and selective inhibitors. | researchgate.netnih.gov |

| (S)-3-aminopyrrolidine Derivatives | Abl / PI3K | Chronic Myeloid Leukemia | Scaffold identified for dual inhibitors with promising cytotoxicity against K562 cells. |

The N-benzylpyrrolidine structure is a key pharmacophore in the design of multifunctional agents for treating complex neurodegenerative conditions like Alzheimer's disease.

Alzheimer's Disease Candidates: The complex nature of Alzheimer's disease has driven the development of multi-target-directed ligands. researchgate.net Derivatives of N-benzylpyrrolidine have been synthesized and evaluated for their ability to inhibit multiple enzymes involved in the disease's pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). Certain compounds showed a balanced inhibition profile against these enzymes, along with an ability to disrupt the aggregation of amyloid-beta (Aβ) peptides and exhibit neuroprotective effects against Aβ-induced stress. The 1-benzylpyrrolidine-3-amine moiety, derived from the structure of the Alzheimer's drug Donepezil, is a common starting point for these multi-target agents.

Nootropics: (S)-(-)-1-Benzyl-3-aminopyrrolidine is structurally related to nootropic agents ("smart drugs") that aim to enhance cognitive function. Research has been conducted on the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which are analogues of the nootropic drug Nebracetam. nih.gov Nebracetam itself is an M1-muscarinic agonist that is believed to exert its nootropic effects through cholinergic neurotransmission mechanisms. nih.gov

Table 4: (S)-Aminopyrrolidine in Neurotherapeutic Agent Synthesis

| Compound Class | Therapeutic Target/Application | Key Findings | Citations |

| N-benzylpyrrolidine hybrids | Alzheimer's Disease (Multi-target) | Balanced inhibition of AChE, BChE, and BACE-1; anti-Aβ aggregation and neuroprotective properties. | researchgate.net |

| 1-Benzylpyrrolidine-3-amine based compounds | Alzheimer's Disease (Multi-target) | Optimization of lead compounds to inhibit BuChE and BACE-1, and prevent Aβ and tau protein aggregation. | researchgate.net |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives | Nootropic Agents | Synthesized as analogues of Nebracetam to investigate structure-activity relationships for cognitive enhancement. | nih.gov |

(S)-1-benzyl-3-aminopyrrolidine is a valuable intermediate for the synthesis of muscarinic receptor antagonists. google.com These agents block the activity of acetylcholine (B1216132) at muscarinic receptors and are used to treat a variety of conditions, including respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma, by causing bronchodilation. The chiral nature of the pyrrolidine ring is critical for achieving the desired selectivity and potency at specific muscarinic receptor subtypes.

Pharmaceutical Intermediates and Lead Compound Synthesis

Dopamine (B1211576) Receptor Antagonists (e.g., D4 Selective)

The (S)-1-benzyl-3-aminopyrrolidine scaffold is a key structural motif in the development of potent and selective antagonists for dopamine receptors, particularly the D4 subtype. The discovery that atypical antipsychotics show a higher affinity for the D4 receptor compared to the D2 receptor has driven the search for highly selective D4 antagonists. researchgate.net

Researchers have synthesized series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides and studied their structure-activity relationships. nih.gov These studies have led to the identification of potent ligands that are highly selective for the human D4 receptor over the D2 receptor. nih.gov One such derivative, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for both D3 and D4 receptors, with a notable 110-fold selectivity for the D4 receptor over the D2 receptor. nih.gov The N-substituent on the pyrrolidin-3-yl group, in this case, the benzyl group, plays a critical role in determining the affinity and selectivity for dopamine receptor subtypes. nih.gov

The general pharmacophore for D4 receptor ligands often includes a basic nitrogen atom within a scaffold like piperidine (B6355638) or pyrrolidine, which interacts with key residues in the receptor, such as Asp115. chemrxiv.org The synthesis of these antagonists often involves coupling the chiral (S)-3-aminopyrrolidine core with various substituted benzamide (B126) moieties to explore and optimize binding affinity and selectivity. nih.govnih.gov

Table 1: Dopamine D4 Receptor Antagonist Data

| Compound | Target Receptor(s) | Key Findings | Reference(s) |

| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) | Dopamine D3 and D4 | High affinity for D3 (Ki = 21 nM) and D4 (Ki = 2.1 nM) receptors with 110-fold D4 selectivity over D2 receptors. | nih.gov |

| N-(1-benzylpyrrolidin-3-yl)arylbenzamides | Dopamine D4 | Identified as potent and selective antagonists for the human D4 receptor. | nih.gov |

Histamine (B1213489) Receptor Antagonists (e.g., H3 Selective)

The chiral pyrrolidine framework is a cornerstone in the design of novel histamine H3 receptor antagonists, which are of interest for treating various central nervous system disorders. researchgate.netfrontiersin.org Unlike prototypical H3 antagonists that contain an imidazole (B134444) ring, many potent antagonists are built upon a substituted aminopyrrolidine moiety. nih.gov

Systematic modifications of the substituents on the aminopyrrolidine ring have yielded compounds with high affinity and selectivity for the H3 receptor. nih.gov For instance, a series of substituted pyrrolidines were developed as high-affinity H3 receptor antagonists that can efficiently penetrate the central nervous system. researchgate.netnih.gov One extensively profiled compound, (2S,4R)-1-[2-(4-cyclobutyl- nih.govacs.orgdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, emerged as a potential clinical candidate. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring is crucial, with studies showing that the (2S,4R) configuration is preferred for H3 affinity. lookchem.com

The synthesis of these antagonists often utilizes chiral precursors like hydroxyproline (B1673980) to construct the pyrrolidine core, followed by the introduction of various side chains to modulate pharmacological properties. researchgate.netlookchem.com The benzyl group, as seen in (S)-(-)-1-Benzyl-3-aminopyrrolidine, can serve as a synthetic handle or be part of the final pharmacophore in related structures. nih.govnih.gov

Table 2: Histamine H3 Receptor Antagonist Data

| Compound Class | Target Receptor | Key Findings | Reference(s) |

| Substituted aminopyrrolidines | Histamine H3 | Serve as non-imidazole antagonists with high affinity and selectivity. | nih.gov |

| (2S,4R)-1-[2-(4-cyclobutyl- nih.govacs.orgdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | Histamine H3 | High-affinity antagonist with good CNS penetration. | researchgate.netnih.gov |

| Benzyl ether derivatives | Histamine H3 | Showed in vitro activities in the nanomolar range. | nih.gov |

Agrochemical Synthesis

The utility of chiral pyrrolidine derivatives extends to the field of agrochemicals. Enantiomerically pure N-benzyl-3-hydroxypyrrolidine, a closely related analogue, is a valuable intermediate for the synthesis of various agricultural chemicals. google.com The defined stereochemistry of these building blocks is essential for producing agrochemicals with high efficacy and specificity, which can lead to lower application rates and reduced environmental impact. While specific examples detailing the direct use of this compound in commercially available agrochemicals are not extensively documented in public literature, the importance of the chiral pyrrolidine scaffold in this sector is well-recognized. google.commdpi.com

Design and Synthesis of Pyrrolidine-Based Peptidomimetics and Peptide Analogs

The pyrrolidine ring is a privileged scaffold in the design of peptidomimetics and peptide analogs due to its conformational rigidity and ability to mimic peptide secondary structures like β-turns. nih.govunibo.it (S)-(-)-1-Benzyl-3-aminopyrrolidine provides a chiral framework that can be incorporated into peptide sequences to impart specific conformational constraints and improve metabolic stability.

The synthesis of pyrrolidine-based peptidomimetics often involves coupling the pyrrolidine unit with amino acids or other building blocks. acs.org For example, pyrroline-pyrrolidine oligomers have been designed as universal peptidomimetics capable of mimicking various helical and sheet secondary structures. nih.gov In another approach, pyrrolidine-containing sphingomimetics were designed by incorporating a pyrrolidine moiety to introduce conformational restriction, leading to biologically active compounds that induce apoptosis. rsc.org The synthesis of these complex molecules can involve multi-step sequences, including reductive cyclization of azido-alcohols to form the pyrrolidine ring. rsc.org The inherent three-dimensionality of the pyrrolidine scaffold allows for the creation of fragment libraries that effectively sample 3D molecular space, a key aspect in modern drug discovery. nih.gov

Incorporation into Complex Heterocyclic Architectures

The (S)-1-benzyl-3-aminopyrrolidine scaffold serves as a versatile starting point for the synthesis of more complex heterocyclic systems. Its inherent chirality is transferred to the target molecule, which is crucial for achieving selective interactions with biological targets. rsc.org

An important application is in the synthesis of selective inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for treating neurodegenerative diseases. nih.gov An efficient synthetic route has been developed to create chiral pyrrolidine-based nNOS inhibitors, where the pyrrolidine core is a key element for binding. nih.gov The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or its derivatives, highlighting the value of the pyrrolidine skeleton. mdpi.com The construction of these complex architectures can involve sophisticated chemical transformations, such as 1,3-dipolar cycloadditions to form the pyrrolidine ring, which is then further elaborated. nih.gov

Computational and Theoretical Studies in Pyrrolidine Chemistry Research

Molecular Docking for Predictive Activity and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For derivatives of the pyrrolidine (B122466) scaffold, docking studies have been instrumental in elucidating key interactions that govern biological activity.

Research on various pyrrolidine analogs has demonstrated the utility of this approach. For example, docking studies of 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors revealed crucial interactions within the enzyme's active site. nih.gov Similarly, investigations into pyrrolidine derivatives as potential influenza neuraminidase inhibitors identified key amino acid residues like Trp178, Arg371, and Tyr406 as essential for binding, with hydrogen bonds and electrostatic forces being the dominant interactions. nih.gov In another study, docking was used to correlate the binding affinities of pyrrolidine-based palladium(II) complexes with DNA and bovine serum albumin (BSA), providing insights into their potential as anticancer agents. nih.gov

These studies collectively highlight a common methodology where the three-dimensional structure of the target protein is used as a receptor for the in silico placement of ligands. The results are often scored based on binding energy, which helps in prioritizing compounds for synthesis and biological testing. A molecular docking study on 1-benzyl-3-benzoylurea analogs against the VEGFR-2 receptor showed that while the designed compounds had better scores than the lead compound, they did not occupy the binding site as effectively as the native ligand, indicating areas for structural improvement. researchgate.net This predictive power allows researchers to rationally design molecules with enhanced target affinity and selectivity. mdpi.com

| Compound Class | Protein Target | Key Interacting Residues | Primary Interaction Forces | Reference |

|---|---|---|---|---|

| 3-Amino-pyrrolidinyl Analogs | DPP-IV | Not specified | Hydrophobic, H-bonding | nih.gov |

| Pyrrolidine Derivatives | Influenza Neuraminidase | Trp178, Arg371, Tyr406 | H-bonding, Electrostatic | nih.gov |

| Pyrrolidine-based Pd(II) Complexes | DNA and BSA | Not applicable | Groove binding, Intercalation | nih.gov |

| Spiro[oxindole-pyrrolidines] | Glucosamine 6-phosphate synthase | Not specified | Not specified | mdpi.com |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. In the context of pyrrolidine chemistry, DFT calculations are crucial for elucidating complex reaction mechanisms, predicting reaction outcomes, and understanding the energetic landscape of chemical transformations. mdpi.com

One significant application of DFT is in studying cycloaddition reactions, a common method for synthesizing the pyrrolidine ring. mdpi.com DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates, and calculating their relative energies. For instance, a DFT study on the synthesis of pyrrolidinedione derivatives from nitromethane and coumarin detailed the energetics of each stage: Michael addition, Nef-type rearrangement, and cyclization to form the pyrrolidine ring. nih.govresearchgate.net The study found that the cyclization step, when protonated, has a very low energy barrier of only 11.9 kJ/mol. nih.gov

Another study used DFT to unveil the mechanism for the stereospecific contraction of pyrrolidines to form cyclobutanes. acs.orgnih.gov The calculations, employing the M06-2X functional, identified the rate-determining step as the release of N₂ to form a 1,4-biradical intermediate, a process with an activation energy of 17.7 kcal/mol. acs.orgnih.gov This detailed mechanistic insight helps explain the observed stereochemistry and can be used to predict the feasibility of similar transformations on other substituted pyrrolidines. acs.org

| Reaction | Computational Method | Rate-Determining Step | Calculated Activation Energy | Reference |

|---|---|---|---|---|

| Pyrrolidine Ring Contraction | M06-2X-D3/Def2SVP | N₂ release from 1,1-diazene | 17.7 kcal/mol | acs.orgnih.gov |

| Pyrrolidinedione Synthesis | B3LYP/6-31G | Tautomerization before cyclization | 178.4 kJ/mol | nih.gov |

| Pyrrolidinedione Cyclization (Protonated) | B3LYP/6-31G | N-C2 bond formation | 11.9 kJ/mol | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. drugdesign.orgcollaborativedrug.com For scaffolds like (S)-(-)-1-Benzyl-3-aminopyrrolidine, SAR provides qualitative guidelines for design. For instance, studies on YC-1, an indazole derivative, showed that the 1-benzyl group was crucial for its antiplatelet activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate chemical structure with biological activity. nih.gov These models are invaluable for predicting the activity of unsynthesized compounds, thereby saving time and resources.

A 3D-QSAR study on 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors developed a robust pharmacophore model. nih.gov The resulting model showed excellent statistical significance, with a high correlation coefficient (r² = 0.9926) and predictive power (q² = 0.7311). nih.gov The model indicated that hydrophobic and aromatic characteristics, along with hydrogen bond acceptor features, were critical for inhibitory activity, providing clear guidance for designing more potent inhibitors. nih.gov Other QSAR studies on pyrrolidine-2,4-dione derivatives as fungicides and spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors have also successfully generated predictive models to guide further synthesis. hep.com.cnscispace.com

| Statistical Parameter | Value | Indication | Reference |

|---|---|---|---|

| Correlation Coefficient (r²) | 0.9926 | Excellent internal correlation | nih.gov |

| Cross-validated Correlation Coefficient (q²) | 0.7311 | Good predictive power | nih.gov |

| Fisher Ratio (F) | 671.7 | High statistical significance | nih.gov |

Conformational Analysis and Stereoelectronic Effects in Pyrrolidine Systems

The biological activity of pyrrolidine derivatives is intimately linked to the conformation of the five-membered ring. The pyrrolidine ring is not planar and typically adopts one of two predominant puckered "envelope" conformations, often described as Cγ-endo (up) or Cγ-exo (down). nih.gov The specific puckering and the orientation of substituents are governed by a combination of steric and stereoelectronic effects. nih.gov

Conformational analysis, often performed using high-level computational methods, is essential to understand these preferences. researchgate.net Studies on 4-substituted prolines have shown that the nature and configuration of the substituent strongly influence the ring pucker. For example, a bulky tert-butyl group strongly favors a pseudoequatorial orientation, which in turn forces the ring into a specific conformation (trans-endo for L-prolines). nih.gov

Stereoelectronic effects are stabilizing interactions between orbitals that depend on their relative spatial orientation. wikipedia.org In pyrrolidine systems, these effects can significantly influence conformational stability. A key example is the anomeric effect, which involves the delocalization of electron density from a nitrogen lone pair (nN) into an adjacent anti-periplanar antibonding orbital (σ). beilstein-journals.org In a study of difluorinated pyrrolidines, a generalized anomeric effect (nN→σCF) was found to be particularly important in modulating the energetics and imparting a strong conformational bias in α-fluoro isomers. beilstein-journals.org These subtle orbital interactions can override steric considerations and are critical for accurately predicting the three-dimensional structure and reactivity of pyrrolidine-containing molecules. imperial.ac.uk

| Effect | Orbital Interaction | Conformational Consequence | Reference |

|---|---|---|---|

| Anomeric Effect | nN → σC-X (where X is an electronegative atom) | Stabilizes conformations where the N lone pair is anti-periplanar to the C-X bond. | beilstein-journals.org |

| Hyperconjugation | σC-H → σC-C | Contributes to the overall stability of staggered conformations. | wikipedia.org |

| Gauche Effect | Interaction between adjacent electronegative substituents | Can favor gauche conformations over anti, though often overshadowed by other effects in pyrrolidines. | beilstein-journals.org |

Advanced Characterization Techniques for Research on S 1 Benzyl 3 Aminopyrrolidine Hcl

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl, HRMS provides an exact mass measurement that validates its molecular formula. The analysis involves ionizing the compound, typically using electrospray ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ion.

The protonated molecule, or the molecular ion of the free base, [C₁₁H₁₆N₂ + H]⁺, is observed to confirm the identity of the cationic species. The high resolving power of the instrument allows for the differentiation of the compound's exact mass from other potential molecules with the same nominal mass.

Table 7.1.1: HRMS Data for (S)-(-)-1-Benzyl-3-aminopyrrolidine

| Parameter | Theoretical Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂ |

| Exact Mass of Free Base | 176.1313 u |

| Molecular Formula of Cation | [C₁₁H₁₇N₂]⁺ |

| Calculated m/z of Cation | 177.1386 |

| Molecular Formula of HCl Salt | C₁₁H₁₇ClN₂ |

| Exact Mass of HCl Salt | 212.1080 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound, confirming the presence and connectivity of the benzyl (B1604629) and pyrrolidine (B122466) moieties.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals correspond to each unique proton environment. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (PhCH₂) and the protons on the pyrrolidine ring resonate at higher field strengths. The formation of the hydrochloride salt affects the chemical shifts of protons near the nitrogen atoms due to protonation.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the complete assignment of the molecular structure.

Table 7.2.1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic-H (CH₂Ph) | ~3.60 | Singlet |

| Pyrrolidine-H (CH-N) | Variable | Multiplet |

| Pyrrolidine-H (CH₂) | Variable | Multiplet |

| Amine-H (NH₃⁺) | Variable | Broad Singlet |

Table 7.2.2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic C (Quaternary) | ~138 |

| Aromatic CH | 127 - 129 |

| Benzylic CH₂ | ~60 |

| Pyrrolidine CH₂ | 50 - 60 |

| Pyrrolidine CH | ~45 |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would confirm the presence of the amine, aromatic ring, and aliphatic C-H bonds.

The spectrum of the free base, (S)-(+)-1-Benzyl-3-aminopyrrolidine, shows characteristic N-H stretching vibrations for the primary amine. nist.gov Upon formation of the hydrochloride salt, the primary amine is converted to an ammonium (B1175870) salt (-NH₃⁺), and the tertiary amine in the pyrrolidine ring is also protonated. This leads to the appearance of a broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of ammonium salt N-H stretching vibrations.

Table 7.3.1: Key IR Absorption Bands for (S)-(-)-1-Benzyl-3-aminopyrrolidine and its HCl Salt

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (Free Base) | Expected Wavenumber (cm⁻¹) (HCl Salt) |

|---|---|---|---|

| N-H (Primary Amine) | Stretch | 3300-3500 (two bands) | N/A |

| N-H (Ammonium) | Stretch | N/A | 2400-3000 (broad) |

| C-H (Aromatic) | Stretch | ~3030 | ~3030 |

| C-H (Aliphatic) | Stretch | 2850-2960 | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 | 1450-1600 |

| C-N | Stretch | 1000-1250 | 1000-1250 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of a chiral center, such as the (S) configuration at the C3 position of the pyrrolidine ring.

For a suitable single crystal of this compound, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride anion. While specific crystallographic data for this compound is not widely published, the analysis of related chiral pyrrolidine derivatives demonstrates the power of this technique. bldpharm.comsigmaaldrich.com

Table 7.4.1: General Crystallographic Parameters (Hypothetical Data)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., Preparative HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical and enantiomeric purity of this compound. To determine enantiomeric purity, a chiral stationary phase (CSP) is required.

Chiral HPLC methods for aminopyrrolidine derivatives often utilize polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. A successful separation would show two distinct peaks for a racemic mixture, while the enantiomerically pure (S)-enantiomer should ideally exhibit only a single peak. Preparative HPLC can be used to isolate the desired enantiomer from a racemic mixture.

Table 7.5.1: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description |

|---|---|

| Column | e.g., Daicel Chiralpak AD-H, Chiralcel OD-H |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine). |

| Flow Rate | e.g., 0.5 - 1.0 mL/min |

| Detection | UV spectrophotometry (e.g., at 254 nm) |

| Retention Time (t_R) | The time taken for each enantiomer to elute from the column. |

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The development of green and efficient synthetic methods for chiral pyrrolidines is a paramount goal in modern organic chemistry. Future research is steering away from classical, multi-step syntheses toward more sustainable and atom-economical alternatives.

One promising direction is the use of biocatalysis. For instance, transaminases are being employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess (>99.5%) for both enantiomers. acs.org This biocatalytic approach offers a green alternative to traditional chemical methods. Another sustainable strategy involves utilizing readily available chiral precursors from nature. L-aspartic acid and trans-4-hydroxy-L-proline have been successfully used as starting materials to synthesize (S)-3-aminopyrrolidine derivatives through efficient, high-yield reaction sequences. researchgate.netgoogle.comresearchgate.net

Catalytic cascade reactions represent another frontier for efficient synthesis. A platinum/Brønsted acid binary system has been shown to catalyze the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes, leading to complex pyrrolidine (B122466) structures in a single operation. nih.gov Similarly, ruthenium-catalyzed cascade cyclizations of diazo pyruvates and anilines have been developed to produce polysubstituted pyrrolidines with potential biological activity. nih.gov These methods enhance efficiency by combining multiple bond-forming events in one pot, reducing waste and purification steps.

Exploration of New Biological Targets for Pyrrolidine-Based Therapeutics

The pyrrolidine scaffold is a privileged structure in drug discovery, and its derivatives are continuously being explored against a wide array of new biological targets. frontiersin.orgnih.gov The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise three-dimensional exploration of pharmacophore space, enabling the design of highly selective and potent therapeutic agents. researchgate.netnih.gov

Recent research has identified pyrrolidine-based compounds with activity against numerous targets beyond their traditional applications. For example, derivatives are being designed as antagonists for the chemokine receptor CXCR4, a key player in cancer metastasis and inflammatory disorders. frontiersin.orgnih.gov In the realm of infectious diseases, novel 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have shown potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. frontiersin.orgnih.gov Furthermore, bicyclic pyrrolidine analogues have emerged as powerful inhibitors of the parasite Toxoplasma gondii, targeting the parasite's phenylalanyl-tRNA synthetase (PheRS) to cure infections in preclinical models. acs.org

The versatility of the pyrrolidine scaffold is further demonstrated in the development of dual-target inhibitors. Compounds incorporating the (S)-3-aminopyrrolidine scaffold have been identified as dual inhibitors of Abl and PI3K kinases, a promising strategy for overcoming drug resistance in chronic myeloid leukemia. nih.gov Other research highlights pyrrolidine derivatives as potential treatments for central nervous system disorders by targeting the glycine (B1666218) transporter 1 (GlyT1) to address hypofunction of the NMDA receptor in schizophrenia. nih.gov

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Abl and PI3K Kinases (Dual Inhibition) | Oncology (Chronic Myeloid Leukemia) | nih.gov |

| Chemokine Receptor CXCR4 | Oncology (Cancer Metastasis), Inflammation | frontiersin.orgnih.gov |

| DNA Gyrase and Topoisomerase IV | Infectious Diseases (Antibacterial) | frontiersin.orgnih.gov |

| Glycine Transporter 1 (GlyT1) | Central Nervous System (Schizophrenia) | nih.gov |

| Phenylalanyl-tRNA Synthetase (PheRS) | Infectious Diseases (Toxoplasmosis) | acs.org |

| Carbonic Anhydrase/Acetylcholinesterase | Neurological Disorders, Other | frontiersin.orgnih.gov |

Development of Next-Generation Chiral Catalysts from Pyrrolidine Scaffolds

Chiral pyrrolidine derivatives, including those derived from (S)-(-)-1-Benzyl-3-aminopyrrolidine, are pivotal in asymmetric catalysis. researchgate.netlookchem.com Future research is focused on creating next-generation catalysts with enhanced activity, selectivity, and broader substrate scope. The modular nature of the pyrrolidine scaffold allows for systematic tuning of steric and electronic properties.

One area of development is in C₂-symmetric pyrrolidine ligands. N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, for example, has demonstrated high efficiency as a chiral ligand in the asymmetric addition of diethylzinc (B1219324) to aryl aldehydes, producing secondary alcohols with up to 96% enantiomeric excess (ee). rsc.org The steric bulk of substituents on the pyrrolidine ring is critical and can even invert the enantioselectivity of the reaction. lookchem.comrsc.org

Hybrid materials incorporating pyrrolidine units are also emerging as powerful catalysts. researchgate.net Siloxane-substituted oxazoline (B21484) ferrocene (B1249389) ligands, when complexed with copper, have proven highly effective in [3+2] cycloaddition reactions to synthesize a wide range of chiral poly-substituted pyrrolidines with excellent stereoselectivity (up to 99% ee). mdpi.com These catalytic systems show promise for industrial applications due to their stability and performance on a gram scale. mdpi.com Furthermore, the field of organocatalysis continues to evolve with the design of novel bifunctional prolinamide-based catalysts for reactions like asymmetric aldol (B89426) and Michael additions, often designed to work in environmentally friendly media like water. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the preparation and screening of pyrrolidine derivatives. syrris.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, efficiency, and scalability. syrris.com

Flow chemistry enables reactions that are often difficult to control in batch, such as photochemical and electrochemical transformations. syrris.comthieme-connect.com A practical in-flow synthesis of 2,4-methanopyrrolidines, which are analogues with improved water solubility, has been developed using an intramolecular photochemical [2+2]-cycloaddition as the key step. acs.org Electrochemical alkoxylation of pyrrolidine-1-carbaldehyde has also been optimized in an electrochemical microreactor, allowing for precise control and high yields of either mono- or dialkoxylated products. thieme-connect.com

Automation is being coupled with these advanced synthesis techniques to accelerate discovery. High-throughput screening and library generation are being transformed by automated platforms that can perform thousands of reactions on a nanomole scale. nih.gov For example, an automated system using non-contact dispensing technology was used to synthesize over 1000 iminopyrrolidine derivatives via a Ugi-3-component reaction, demonstrating a pipeline from fast nanomole-scale scouting to efficient millimole-scale synthesis. nih.gov This synergy between flow chemistry and automation allows for the rapid exploration of chemical space to identify novel pyrrolidine-based molecules with desired properties. syrris.com

Advanced Computational Chemistry in Rational Design of Pyrrolidine Derivatives

Computational chemistry is an indispensable tool in the rational design of novel pyrrolidine derivatives for therapeutic and catalytic applications. patsnap.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide deep insights into molecular interactions, guiding the synthesis of more effective and selective compounds. nih.govscispace.com

In drug discovery, computational methods are used to identify and optimize new inhibitors. For instance, 2D/3D-QSAR modeling and molecular docking have been employed to design novel spiro[pyrrolidine-oxindole] derivatives as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. scispace.com These studies help identify critical structural features for potent activity and predict the binding affinities of newly designed compounds. scispace.comnih.gov Computational tools were also instrumental in identifying the (S)-3-aminopyrrolidine scaffold for developing dual Abl/PI3K inhibitors, with molecular docking used to rationalize the observed kinase inhibitory activity. nih.gov

Q & A

Q. What are the recommended synthetic routes for (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl, and how can enantiomeric purity be ensured?

Methodological Answer:

- Synthesis : A common approach involves benzylation of 3-aminopyrrolidine precursors under inert conditions. For example, (S)-1-Benzyl-3-methylaminopyrrolidine synthesis uses reductive amination or nucleophilic substitution, followed by HCl salt formation to improve stability .

- Enantiomeric Purity : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or polarimetry ([α] measurements) are critical. Optical rotation data from analogs (e.g., [α]24/D +3.7° for (S)-1-Benzyl-3-pyrrolidinol) can guide purity validation .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation : Use NMR (¹H/¹³C) to verify benzyl and pyrrolidine moieties. Compare spectral data with structurally related compounds (e.g., (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in ).

- Physicochemical Analysis : Determine solubility in polar solvents (e.g., methanol, DMSO) via gravimetric methods. Thermal stability can be assessed via TGA/DSC, referencing analogs with mp ~95°C .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer:

- Stability : Avoid prolonged exposure to moisture and high temperatures (>25°C), as HCl salts are hygroscopic. Stability studies under inert atmospheres (N₂/Ar) are recommended .

- Storage : Store in sealed, light-resistant containers at 2–8°C. Monitor for decomposition via periodic LC-MS analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Modeling : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and local kinetic energy to predict nucleophilic sites. The Colle-Salvetti correlation-energy formula (adapted for pyrrolidine derivatives) helps analyze reaction pathways .

- Validation : Compare computational results with experimental kinetic data (e.g., SN2 substitution rates in benzylation reactions) .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Contradiction Analysis : Apply longitudinal study designs (e.g., 3-wave panel studies) to assess time-dependent effects, as seen in pharmacological analogs. For instance, short-term vs. long-term effects of pyrrolidine derivatives on enzyme inhibition may diverge due to adaptive mechanisms .

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 variability in kinase inhibition) using random-effects models to identify confounding variables (e.g., solvent polarity, assay temperature) .

Q. How does the chiral center influence this compound’s interaction with biological targets?

Methodological Answer:

- Stereochemical Profiling : Perform molecular docking (e.g., AutoDock Vina) with enantiomer-specific protein targets (e.g., GPCRs). Compare binding affinities of (S) and (R) configurations.

- In Vitro Validation : Use chiral auxiliaries or enantioselective synthesis to prepare both enantiomers and test activity in cell-based assays (e.g., cAMP modulation) .

Q. What safety protocols are critical when handling this compound in mutagenicity studies?

Methodological Answer:

- Risk Mitigation : Follow OSHA/NIOSH guidelines for amine handling: use fume hoods, PPE (nitrile gloves, respirators), and emergency showers. Refer to SDS analogs (e.g., (R)-1-Boc-3-aminomethylpyrrolidine HCl) for hazard templates .

- Waste Disposal : Neutralize acidic residues with NaHCO3 before disposal via certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.